molecular formula C36H60N4O5S B1663732 Biotin anandamide CAS No. 956605-71-3

Biotin anandamide

Cat. No. B1663732
CAS RN: 956605-71-3
M. Wt: 661 g/mol
InChI Key: OWGIWGPEYRGLKI-CJBBQPGESA-N
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Description

Synthesis Analysis

Anandamide is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine . The release of AEA from the composite molecule is accomplished by a series of phospholipases .


Molecular Structure Analysis

The molecular structure of b-AEA is similar to that of AEA, with the addition of a biotin molecule . The biotin molecule is activated by polarization of the O and N-1′ atoms of the ureido nucleus .


Chemical Reactions Analysis

Biotin Anandamide does not interact or interfere with other components of the endocannabinoid system, such as type-1 and type-2 cannabinoid receptors, vanilloid receptor, AEA synthetase (N-acylphosphatidylethanolamine-hydrolyzing phospholipase D), or AEA hydrolase (fatty acid amide hydrolase) .


Physical And Chemical Properties Analysis

Biotin is a water-soluble B-vitamin that plays a crucial role in the metabolism of carbs, fats, and proteins . It supports health in many ways. Biotin boosts the health of the hair and nails, supports a healthy pregnancy, and helps manage blood sugar levels, among other benefits .

Scientific Research Applications

1. Visualization and Tracking in Cells

Biotinylated anandamide (biotin-AEA) serves as a vital tool for visualizing the subcellular distribution of anandamide in cells using confocal fluorescence microscopy. This technique helps in understanding how anandamide, a bioactive lipid, navigates through various intracellular compartments where its metabolic and signaling pathways occur (Oddi, Totaro, & Maccarrone, 2016).

2. Studying Anandamide in Biological Systems

Research has demonstrated the significant role of anandamide in biological systems. For instance, studies have shown its accumulation in specific cellular components, such as adiposomes, suggesting its involvement in a range of biological functions (Oddi et al., 2008).

3. Investigating the Role in Psychosis

Anandamide's role in psychosis has been explored, with studies finding elevated levels of anandamide in the cerebrospinal fluid of patients in the initial prodromal states of psychosis. This suggests a protective role of the endocannabinoid system in early stages of schizophrenia (Koethe et al., 2009).

4. Understanding Cellular Signal Transduction

Anandamide has been shown to activate the MAP kinase signal transduction pathway in cultured cells, providing insights into the cellular mechanisms through which anandamide influences cellular processes (Wartmann et al., 1995).

5. Studying Effects on Cell Differentiation

Research indicates that anandamide can induce transcriptional activation of peroxisome proliferator-activated receptor gamma (PPARgamma), leading to the differentiation of 3T3-L1 fibroblasts into adipocytes. This highlights its role in cellular differentiation and signaling (Bouaboula et al., 2005).

6. Role in Human Reproduction

Anandamide's role in human reproduction has been studied, particularly its interaction with hormone-cytokine networks essential for reproduction. The enzyme fatty acid amide hydrolase (FAAH), which regulates anandamide's activity, is seen as a key player in managing reproductive processes (Maccarrone & Finazzi-Agro’, 2004).

7. Therapeutic Potential in Neurodegenerative Diseases

Biotin, closely associated with anandamide metabolism, has shown promise in treating progressive multiple sclerosis. High doses of biotin may impact disability and disease progression, highlighting its potential therapeutic application in neurodegenerative conditions (Sedel et al., 2015).

8. Endocannabinoid Transport and Binding

Studies have identified high-affinity binding sites and mechanisms for anandamide transport, providing insights into the regulation of endocannabinoid signaling, which is crucial for understanding its physiological roles (Moore et al., 2005).

9. Role in Pain and Inflammatory Responses

Anandamide's involvement in pain and inflammatory responses has been explored, with findings suggesting its role as an anti-inflammatory agent and its therapeutic potential in related conditions (Lambert et al., 2002).

10. Effects on Cognitive Function and Appetite

Research on anandamide has also focused on its impact on cognitive function and appetite, particularly in conditions like semi-starvation and diet restriction. Low doses of anandamide have shown to affect food intake and cognitive function, providing a basis for potential therapeutic applications in disorders related to appetite and cognition (Hao et al., 2000).

Mechanism of Action

The mechanism of action of b-AEA is similar to that of AEA. It acts as an endogenous agonist of both cannabinoid and vanilloid receptors . The activation of these receptors by AEA has many central and peripheral effects .

Future Directions

There are still open questions regarding the metabolism, storage, and trafficking of Anandamide . Future research could focus on developing effective inhibitors of distinct AEA biosynthetic enzymes, and on creating conditional knockout mice where a specific enzyme can be switched off at will .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIWGPEYRGLKI-CJBBQPGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin anandamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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